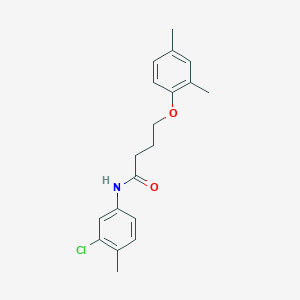![molecular formula C24H21N3O2 B4578596 2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone](/img/structure/B4578596.png)
2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, often utilizing a multi-step process. For instance, compounds with structural similarities, such as those containing the 1H-pyrazol-1-yl or benzoxazolinone moieties, are synthesized through condensation reactions involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones or through the reaction of 2-hydrazino-1-phenylethanol with dibenzoylmethane, demonstrating the versatility and complexity of synthetic routes for such compounds (Shestopalov et al., 2003); (Bondavalli et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups, contributing to a complex spatial configuration. X-ray diffraction analysis is a common method for determining the crystal and molecular structure, providing insight into the arrangement of atoms within the molecule and the nature of its three-dimensional shape (Ustabaş et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include condensation, substitution, and addition reactions, reflecting their reactive nature due to the presence of multiple active sites. The formation of hydrogen bonds, evidenced by structural analyses, plays a crucial role in dictating the compounds' reactivity and interaction with other molecules (Portilla et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal form can be determined through various analytical techniques. These properties are influenced by the molecular structure and are critical for understanding the compound's behavior in different environments (Cindrić et al., 2005).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are pivotal for predicting how these compounds behave in chemical reactions. Spectroscopic methods, such as FT-IR and NMR, provide valuable information on the functional groups present and their electronic environment, influencing the chemical properties of the compound (Mary et al., 2015).
Wissenschaftliche Forschungsanwendungen
Cross-Reactions Among Parabens, Para-Phenylenediamine, and Benzocaine
Research by Turchin et al. (2006) on the cross-reactions among parabens, para-phenylenediamine (PPD), and benzocaine has implications for understanding the allergic responses and cross-reactivity of structurally related compounds in humans. This study highlighted the significance of cross-reactions to parabens in patients positive for PPD and benzocaine, pointing towards the need for careful consideration in the use of these compounds in consumer products due to potential allergic reactions (Turchin et al., 2006).
Pharmacokinetic Profile of Propyl Paraben in Humans
A study by Shin et al. (2019) explored the pharmacokinetic characteristics of propyl paraben in humans following oral administration. This research is crucial for understanding how similar chemical structures are metabolized and eliminated in the human body, providing insights into their safety, efficacy, and potential health risks. The study found rapid absorption and elimination of propyl paraben in humans, a finding relevant to assessing the risk and safety of related chemical compounds (Shin et al., 2019).
Metabolism and Elimination of Parabens
Moos et al. (2016) investigated the metabolism and urinary excretion of methyl paraben, iso-butyl paraben, and n-butyl paraben after oral dosage in humans. This study contributes to the understanding of how the body processes and eliminates chemical compounds similar to "2-[1-(2-aminobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-1-phenylethanone," highlighting the complexity of human exposure and the need for comprehensive safety assessments (Moos et al., 2016).
Eigenschaften
IUPAC Name |
2-[2-(2-aminobenzoyl)-5-phenyl-3,4-dihydropyrazol-4-yl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c25-21-14-8-7-13-20(21)24(29)27-16-19(15-22(28)17-9-3-1-4-10-17)23(26-27)18-11-5-2-6-12-18/h1-14,19H,15-16,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZXEOVRYUMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1C(=O)C2=CC=CC=C2N)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzylthio)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4578531.png)


![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)


![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)
![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4578595.png)
![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)